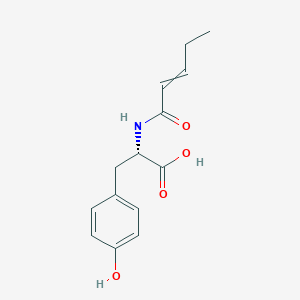
N-Pent-2-enoyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pent-2-enoyl-L-tyrosine is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pent-2-enoyl group attached to the L-tyrosine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Pent-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with pent-2-enoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-Pent-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pent-2-enoyl group to a saturated pentanoyl group.
Substitution: The phenolic hydroxyl group of L-tyrosine can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated derivatives.
Aplicaciones Científicas De Investigación
N-Pent-2-enoyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to protein synthesis and enzyme activity, particularly those involving tyrosine residues.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of N-Pent-2-enoyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The pent-2-enoyl group can modify the activity of enzymes that interact with tyrosine residues, potentially altering their function. This modification can affect various biochemical pathways, including those involved in signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
N-Acetyl-L-tyrosine: Similar in structure but with an acetyl group instead of a pent-2-enoyl group.
N-Formyl-L-tyrosine: Contains a formyl group attached to L-tyrosine.
N-Benzoyl-L-tyrosine: Features a benzoyl group instead of a pent-2-enoyl group.
Uniqueness: N-Pent-2-enoyl-L-tyrosine is unique due to the presence of the pent-2-enoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological molecules, making it a valuable tool in research and industrial applications.
Propiedades
Número CAS |
823195-92-2 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(pent-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-3-4-13(17)15-12(14(18)19)9-10-5-7-11(16)8-6-10/h3-8,12,16H,2,9H2,1H3,(H,15,17)(H,18,19)/t12-/m0/s1 |
Clave InChI |
PXTPAMBMDOMGNI-LBPRGKRZSA-N |
SMILES isomérico |
CCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canónico |
CCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


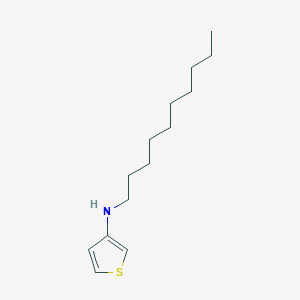
![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
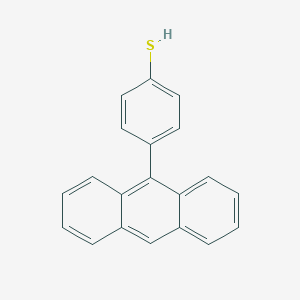
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
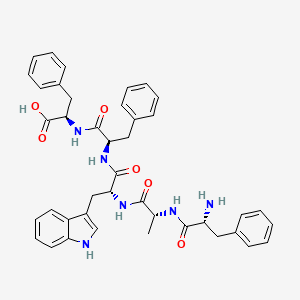
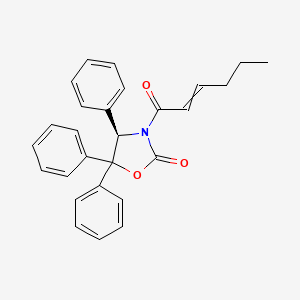
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)


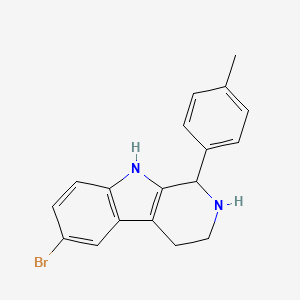

![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
